REACTION_CXSMILES
|
C=O.[CH2:3](NCC)C.[CH2:8]([P:17](=[O:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])[P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>CO>[CH2:22]([O:21][P:17]([C:8]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])=[CH2:3])(=[O:24])[O:18][CH2:19][CH3:20])[CH3:23]
|
Name
|
|
Quantity
|
104.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
190.09 g
|
Type
|
reactant
|
Smiles
|
C(P(OCC)(OCC)=O)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed until clear,
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hrs
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The sample is then concentrated
|
Type
|
ADDITION
|
Details
|
methanol added
|
Type
|
CUSTOM
|
Details
|
the methanol removed
|
Type
|
TEMPERATURE
|
Details
|
by heat
|
Type
|
ADDITION
|
Details
|
reduced pressure, toluene is added
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
by heat
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in toluene (1 1)
|
Type
|
ADDITION
|
Details
|
treated with p-TSA (0.5 g)
|
Type
|
TEMPERATURE
|
Details
|
refluxed through a Dean Stark trap for 18 hrs
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The sample is concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
DISTILLATION
|
Details
|
The sample is purified by distillation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C(=C)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |